N-((5-Bromopyridin-3-yl)methyl)propane-2-sulfonamide
Description
N-((5-Bromopyridin-3-yl)methyl)propane-2-sulfonamide is a sulfonamide derivative featuring a propane-2-sulfonamide group linked via a methylene bridge to a 5-bromopyridin-3-yl moiety. This analog directly attaches the propane-2-sulfonamide group to the pyridine nitrogen, omitting the methylene bridge. Its molecular formula is C₈H₁₁BrN₂O₂S, with a molecular weight of 279.15 g/mol. Key physicochemical properties include storage requirements at 2–8°C in sealed, dry conditions, though conflicting evidence suggests room-temperature stability may also be feasible .
Properties
IUPAC Name |
N-[(5-bromopyridin-3-yl)methyl]propane-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2S/c1-7(2)15(13,14)12-5-8-3-9(10)6-11-4-8/h3-4,6-7,12H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESOLRLFXQXFRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NCC1=CC(=CN=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Bromopyridin-3-yl)methyl)propane-2-sulfonamide typically involves the reaction of 5-bromo-3-pyridinemethanamine with isopropylsulfonyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in N,N-dimethylformamide (DMF) at 0°C for 30 minutes. The reaction mixture is then diluted with brine and dichloromethane, and the pH is adjusted to neutral using acetic acid. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-((5-Bromopyridin-3-yl)methyl)propane-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonamide group.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the sulfonamide group to produce sulfonic acids or amines.
Scientific Research Applications
N-((5-Bromopyridin-3-yl)methyl)propane-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((5-Bromopyridin-3-yl)methyl)propane-2-sulfonamide involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with enzymes and receptors, while the sulfonamide group can inhibit certain biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
In contrast, Compound 4 introduces a 2-methoxy group on the pyridine, which may improve solubility but reduce electrophilicity. Compound 86 incorporates an N-methyl group on the sulfonamide, increasing lipophilicity and steric bulk compared to the target compound. Compound 42 replaces pyridine with a 1,2,3-triazole ring, altering hydrogen-bonding capacity and π-π stacking interactions.
Synthetic Efficiency :
- The highest yield (91%) is observed for Compound 4 , attributed to optimized reaction conditions in pyridine.
- Lower yields for Compound 86 (57%) and Compound 42 (48.6%) highlight challenges in methylation and triazole functionalization, respectively.
Physicochemical Properties: The target compound’s bromine atom contributes to higher molecular weight (279.15 g/mol) compared to non-halogenated analogs like Compound 42 (332.41 g/mol). Storage conditions vary: The target compound requires refrigeration , while others lack explicit guidelines, suggesting differences in stability.
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